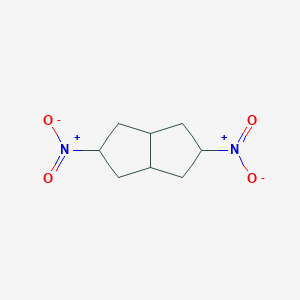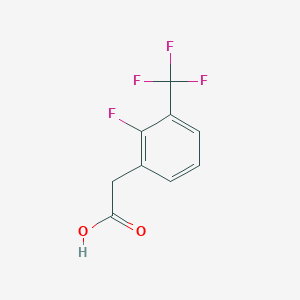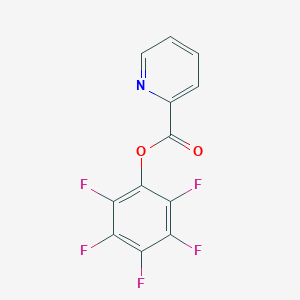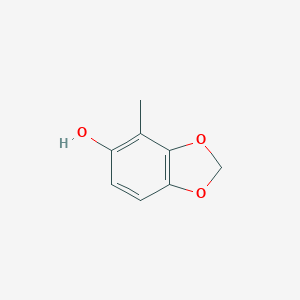
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene, also known as DNOC, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a yellow crystalline solid that is soluble in organic solvents and has a strong odor. DNOC is a nitro compound that has been used as a pesticide and herbicide, but its use has been restricted due to its toxicity and potential health hazards. However, DNOC has also been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine, which can cause a range of physiological effects, including muscle paralysis and respiratory failure. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has also been shown to inhibit the activity of the enzyme ATP synthase, which is involved in the production of ATP, the energy currency of cells.
Biochemische Und Physiologische Effekte
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has a range of biochemical and physiological effects, depending on the dose and duration of exposure. In low doses, 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been shown to have antimicrobial properties, particularly against gram-negative bacteria. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has also been shown to have potential anticancer and antiviral activities, although more research is needed in these areas. In higher doses, 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can cause a range of toxic effects, including liver and kidney damage, respiratory failure, and death.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has several advantages for lab experiments, including its strong odor, which makes it easy to detect and measure, and its solubility in organic solvents, which allows for easy handling and manipulation. However, 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene also has several limitations, including its toxicity and potential health hazards, which require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene, including its potential use as a tool for studying the mechanisms of action of certain enzymes and proteins, as well as its potential applications in antimicrobial, anticancer, and antiviral therapies. Additionally, more research is needed to fully understand the mechanism of action of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene and its potential health hazards, in order to develop safer and more effective uses for this compound.
Synthesemethoden
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can be synthesized through a variety of methods, including the nitration of pentalene, the cyclization of 2,5-dinitrophenylhydrazine with cyclopentadiene, and the reduction of 2,5-dinitrophenylhydrazone of cyclopentanone. The most common method for synthesizing 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is through the nitration of pentalene. This involves the reaction of pentalene with a mixture of nitric acid and sulfuric acid at a low temperature. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have antimicrobial properties, as well as potential anticancer and antiviral activities. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has also been studied for its potential use as a tool for studying the mechanisms of action of certain enzymes and proteins.
Eigenschaften
CAS-Nummer |
169525-07-9 |
|---|---|
Produktname |
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2,5-dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2 |
InChI-Schlüssel |
PIDOIRCVMOYRIQ-UHFFFAOYSA-N |
SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
Pentalene, octahydro-2,5-dinitro-, (2-alpha-,3a-alpha-,5-alpha-,6a-alpha-)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)




![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)


![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)
![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)
